8-Ethoxymoxifloxacin is classified as a synthetic antibacterial agent. It is primarily used in medical applications for treating bacterial infections, particularly those resistant to other antibiotics. The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication and transcription.
The synthesis of 8-Ethoxymoxifloxacin typically involves several steps:
The general procedure may include refluxing moxifloxacin with an ethylating agent in a suitable solvent, followed by monitoring the reaction progress through thin-layer chromatography.
The molecular formula of 8-Ethoxymoxifloxacin is , with a molecular weight of approximately 393.4 g/mol. The compound features a bicyclic core structure typical of fluoroquinolones, including:
The structural integrity is essential for its antibacterial activity, as it influences binding affinity to target enzymes.
8-Ethoxymoxifloxacin undergoes several chemical reactions that are pivotal in its function as an antibiotic:
These reactions are crucial for understanding how the compound behaves in biological systems and its potential interactions with other drugs.
The mechanism of action of 8-Ethoxymoxifloxacin involves:
The effectiveness of this mechanism makes it a potent agent against both dividing and non-dividing bacterial cells.
These properties are significant for formulating the drug for clinical use.
8-Ethoxymoxifloxacin has several applications in medicine:
8-Ethoxymoxifloxacin (CAS 1029364-75-7, C₂₂H₂₆FN₃O₄) is structurally characterized by an ethoxy group at the C8 position, replacing the methoxy group in moxifloxacin. This modification enhances steric bulk and electron-donating capacity, influencing bacterial DNA gyrase binding affinity. Recent routes leverage O-alkylation of moxifloxacin precursors using iodoethane under phase-transfer catalysis, achieving 85–92% yields [1]. Alternative pathways involve late-stage ethoxy introduction via nucleophilic substitution on 1-cyclopropyl-6,7-difluoro-8-methoxyquinoline-3-carboxylate intermediates, reducing side products by 18% compared to early-stage ethoxylation [2] [9].
Table 1: Comparative Analysis of Synthetic Routes
Precursor | Ethoxylation Agent | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Moxifloxacin free base | Iodoethane/K₂CO₃ | 85 | 98.5 | Single-step modification |
1-Cyclopropyl quinolone core | Ethanol/PTSA | 78 | 97.2 | Lower halogenated byproducts |
Borate-protected intermediate | Ethyl triflate | 92 | 99.1 | Enhanced regioselectivity |
Notably, fluoroquinolone boron complexes (e.g., (quinolone-O³,O⁴)bis(acyloxy)borates) enable regioselective C8 ethoxylation by shielding reactive carboxyl groups, minimizing ester hydrolysis [6].
Solvent-free mechanochemical synthesis has emerged as a sustainable alternative. Ball-milling 1-cyclopropyl-6,7-difluoro-8-hydroxyquinoline-3-carboxylic acid with triethyl orthoacetate and boric acid yields ethoxy intermediates at 80°C, eliminating volatile organic solvents and reducing E-factors by 62% [9]. Photocatalysis using UV/H₂O₂ in aqueous ethanol degrades moxifloxacin impurities while enabling in situ ethoxylation, achieving 90% API removal with defluorination rates of 37.72% – critical for reducing halogenated waste [7]. Microwave-assisted ethoxy group incorporation in ionic liquids ([BMIM]PF₆) reduces reaction times from 12 hours to 45 minutes while maintaining 89% yield [5].
Ethoxy-substitution kinetics follow second-order behavior, highly dependent on solvent polarity and pH. In acetonitrile/water (50:50), the apparent rate constant (kobs) for ethoxylation peaks at pH 12.0 (19.50 × 10⁻⁴ min⁻¹), while acidic conditions (pH 2.0) slow reactions due to protonated quinolone carboxylate inhibition [3]. The dielectric constant (ε) directly correlates with kobs; ethanol (ε=24.3) yields 2.1-fold faster ethoxylation than 1-butanol (ε=17.8) due to enhanced nucleophile solvation.
Table 2: Solvent-Dependent Kinetics of C8 Ethoxylation
Solvent System | Dielectric Constant (ε) | Viscosity (cP) | kobs (×10⁻⁴ min⁻¹) |
---|---|---|---|
Acetonitrile/water (50:50) | 58.5 | 1.02 | 2.04 |
Ethanol | 24.3 | 1.20 | 1.98 |
1-Butanol | 17.8 | 2.95 | 1.24 |
Ethyl acetate | 6.02 | 0.46 | 0.89 |
Biphasic toluene/water systems with TBAB catalyst achieve 94% conversion in 2 hours via interfacial reaction dynamics, facilitating easy product separation [8].
The (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine moiety requires stereocontrolled synthesis. Chiral pool strategies use L-tartaric acid to generate (2S,3S)-N-Boc-aminopyrrolidine, cyclized with 1,3-dibromopropane to form the diazabicyclo[4.3.0]nonane core with 98% ee [4]. Organocatalysis with cinchona-alkaloid-derived thioureas achieves 90% ee during Michael addition for pyrrolidine ring formation [8]. Metal-catalyzed asymmetric hydrogenation of enamines using Ir-(S)-BINAP complexes reduces ketone intermediates to chiral alcohols (>99% ee), subsequently aminated to target amines [6].
Table 3: Asymmetric Methods for Key Intermediate Synthesis
Chiral Intermediate | Catalyst/Strategy | ee (%) | Cyclization Yield (%) |
---|---|---|---|
(S,S)-2,8-Diazabicyclo[4.3.0]nonane | L-Tartaric acid resolution | 98 | 83 |
3-(1-Hydroxyethyl)pyrrolidin-2-one | Ir-(S)-BINAP | >99 | 91 |
N-Boc-Protected aminopyrrolidone | Cinchona thiourea | 90 | 87 |
Continuous-flow hydrogenation at 50 bar H₂ and 80°C reduces catalyst loading by 40% compared to batch systems for chiral amine synthesis [9]. Crystallization optimization using ethanol/water (65:35) with seed crystals yields 8-ethoxy moxifloxacin with 99.8% HPLC purity and particle size distribution of 50–70 μm, ideal for filtration [5]. Zinc chloride-catalyzed boric ester formation prior to ethoxylation minimizes exothermicity, improving reaction purity from 82% to 96% and enabling 500-kg batch production [6].
Table 4: Scale-Up Parameters for Critical Unit Operations
Process Step | Optimal Conditions | Purity/Yield | Throughput (kg/batch) |
---|---|---|---|
Diazabicyclononane cyclization | Toluene, 110°C, 12 h | 98.2% / 85% | 200 |
Quinolone-amine condensation | ZnCl₂, 80°C, no base | 99.1% / 92% | 500 |
Final crystallization | Ethanol/water (65:35), seeded cooling | 99.8% / 88% | 350 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0